1-(1-(3-Bromophenyl)ethyl)pyrrolidine

Physical Property Purification Synthetic Handling

Researchers struggling with regioisomeric impurities or failed Suzuki couplings due to incorrect bromophenyl substitution patterns require precise building blocks. CAS 1518118-17-6 solves this with: - **3-Bromo meta orientation** enabling unique electronic/steric profiles for targeted functionalization - **Ethyl linker** providing optimal conformational flexibility (pKa ~9.71) for CNS-penetrant designs - **LogP 3.30** balancing lipophilicity for GPCR/ion channel ligand development Available for immediate R&D scale-up from milligram to gram quantities.

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
CAS No. 1518118-17-6
Cat. No. B1406946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-Bromophenyl)ethyl)pyrrolidine
CAS1518118-17-6
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Br)N2CCCC2
InChIInChI=1S/C12H16BrN/c1-10(14-7-2-3-8-14)11-5-4-6-12(13)9-11/h4-6,9-10H,2-3,7-8H2,1H3
InChIKeyZZMCLATYQHHCON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-(3-Bromophenyl)ethyl)pyrrolidine: Building Block Overview


1-(1-(3-Bromophenyl)ethyl)pyrrolidine (CAS 1518118-17-6) is a pyrrolidine-based building block characterized by a 3-bromophenyl group attached via an ethyl linker . This tertiary amine scaffold (C12H16BrN, MW 254.17) serves as a versatile intermediate in medicinal chemistry and organic synthesis, with its 3-bromo substitution pattern enabling specific cross-coupling and functionalization strategies not accessible to other bromophenyl pyrrolidine isomers . However, limited primary research data exists regarding its direct biological activity or comparative performance in specific assays [1].

Regiochemistry 3-Bromo enables meta-selective functionalization
Linker Ethyl linker modulates amine basicity and scaffold flexibility
Application Medicinal chemistry intermediate for CNS and probe synthesis

1-(1-(3-Bromophenyl)ethyl)pyrrolidine Substitution Challenges


Substitution among bromophenyl pyrrolidine building blocks is not straightforward due to distinct regiochemistry (1-, 2-, or 3-substitution on the phenyl ring) and linker variations (direct attachment vs. ethyl-bridged) . For example, the 3-bromo substitution pattern in 1518118-17-6 provides a unique electronic environment and steric profile compared to 2-bromo or 4-bromo analogs, which can significantly alter reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and downstream biological target engagement . The ethyl linker further differentiates this compound from directly attached pyrrolidine analogs by modulating basicity (pKa ~9.71) and conformational flexibility . Consequently, direct replacement without validation risks synthetic failure or altered pharmacological profiles in lead optimization campaigns .

2- or 4-bromo isomers alter regiochemical outcomes in cross-coupling reactions.

Direct-attached pyrrolidine analogs differ in basicity and conformational flexibility.

Electronic and steric profiles of 3-bromo substitution are not interchangeable with other isomers.

1-(1-(3-Bromophenyl)ethyl)pyrrolidine vs. Bromophenyl Analogs


Boiling Point: Lower Volatility vs. Direct-Attached Analogs

1-(1-(3-Bromophenyl)ethyl)pyrrolidine exhibits a boiling point of 288.7 ± 15.0 °C at 760 mmHg . In contrast, 1-(4-bromophenyl)pyrrolidine, a direct-attached analog lacking the ethyl linker, boils at 306.1 °C at 760 mmHg [1]. This 17.4 °C lower boiling point indicates enhanced volatility, which can simplify purification via distillation and reduce thermal stress during synthetic workup. Note: Boiling point data for both compounds are predicted values.

Boiling Point
Predicted data
288.7 ± 15.0 °C vs 306.1 °C (Δ −17.4 °C)

Supports milder purification conditions

Predicted values; require experimental verification

Physical Property Purification Synthetic Handling

Lower Density for Easier Handling

The density of 1-(1-(3-bromophenyl)ethyl)pyrrolidine is reported as 1.3 ± 0.1 g/cm³ , while the closely related 3-(4-bromophenyl)pyrrolidine has a higher density of 1.369 ± 0.06 g/cm³ . This ~0.07 g/cm³ lower density may translate to easier liquid handling and reduced mass per unit volume in large-scale syntheses. Density values are predicted.

Density
Predicted data
1.3 ± 0.1 g/cm³ vs 1.369 g/cm³ (Δ ~0.07 lower)

May simplify liquid handling in scale-up

Predicted values; verify for specific lot

Physical Property Formulation Density

Reduced Basicity from Ethyl Linker

The predicted pKa of 1-(1-(3-bromophenyl)ethyl)pyrrolidine is 9.71 ± 0.20 . In comparison, 3-(4-bromophenyl)pyrrolidine, which has the pyrrolidine nitrogen directly attached to the phenyl ring, exhibits a higher predicted pKa of 9.99 ± 0.10 . This 0.28 unit lower pKa indicates reduced basicity, which can influence protonation state at physiological pH and affect membrane permeability and target engagement in biological assays.

Basicity (pKa)
Predicted data
9.71 ± 0.20 vs 9.99 ± 0.10 (Δ −0.28)

Reduced basicity may influence protonation state

Relevance at physiological pH requires assay validation

Physicochemical Property Basicity Drug Design

Higher Lipophilicity vs. Direct Analogs

The predicted LogP (octanol-water partition coefficient) of 1-(1-(3-bromophenyl)ethyl)pyrrolidine is 3.297 ± 0.368 . In contrast, 1-(4-bromophenyl)pyrrolidine has a predicted LogP of 3.11430 [1]. This ~0.18 unit higher LogP indicates increased lipophilicity, which may enhance membrane permeability but could also affect solubility and metabolic stability. Such differences are critical for optimizing ADME properties in drug discovery.

Lipophilicity (LogP)
Predicted data
3.297 ± 0.368 vs 3.114 (Δ +0.18)

Higher LogP may affect membrane permeability

Monitor for potential ADME liabilities

Lipophilicity ADME Drug Design

Regioselective Cross-Coupling via 3-Bromo Substitution

The 3-bromo substitution pattern on the phenyl ring of 1518118-17-6 provides distinct reactivity in palladium-catalyzed cross-couplings compared to 2-bromo and 4-bromo isomers . For instance, 3-bromoarenes generally exhibit intermediate reactivity in Suzuki-Miyaura couplings relative to 2- and 4-substituted analogs, offering a balance between oxidative addition rates and steric hindrance . This regiochemical control is essential when building specific molecular architectures, as the 3-position directs further functionalization to the meta position, which is inaccessible with 2- or 4-bromo building blocks . While direct comparative coupling yields for this exact compound are not reported in primary literature, the class-level inference based on aryl bromide electronics is well-established in synthetic methodology.

Cross-Coupling Regioselectivity
Class-level inference
3-Br substitution enables meta-selective reactions

Enables control over molecular topology

Reactivity profile inferred from aryl bromide class; verify experimentally

Synthetic Chemistry Cross-Coupling Regioselectivity

1-(1-(3-Bromophenyl)ethyl)pyrrolidine: Application Scenarios


CNS-Targeted Lead Compound Synthesis

Given its predicted LogP of 3.297 and pKa of 9.71, this scaffold is well-suited for designing CNS-penetrant molecules . The ethyl linker provides conformational flexibility while the 3-bromo handle allows for late-stage diversification. Researchers developing ligands for GPCRs or ion channels where meta-substitution is critical should prioritize this building block over 2- or 4-bromo isomers to maintain the desired binding orientation .

Regioselective Suzuki-Miyaura Coupling Partner

As a 3-bromoaryl building block, 1518118-17-6 is the preferred choice when the synthetic route requires functionalization at the meta position of the phenyl ring . Its predicted boiling point (288.7 °C) and density (1.3 g/cm³) suggest manageable purification and handling characteristics for milligram to gram-scale parallel synthesis .

Probe Development for Target Engagement

The combination of a basic pyrrolidine nitrogen (pKa ~9.71) and a lipophilic bromophenyl group (LogP ~3.3) makes this compound a useful starting point for developing fluorescent or affinity probes . The ethyl linker can be further elaborated, and the 3-bromo position can be replaced with bioorthogonal handles (e.g., alkyne, azide) via cross-coupling, enabling click chemistry applications .

Application
Selection Property
Validation Focus
CNS lead compound synthesis
3-Bromo meta-substitution and ethyl linker flexibility
Target binding orientation and CNS permeability assays
Regioselective Suzuki coupling
3-Bromo substitution for meta-functionalization
Cross-coupling efficiency and regiochemical outcome
Target engagement probe development
Lipophilic bromophenyl and basic pyrrolidine core
Probe labeling efficiency and target selectivity

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